molecular formula C11H23NO B13164615 1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL

1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL

Cat. No.: B13164615
M. Wt: 185.31 g/mol
InChI Key: KQKZOEGEVZJGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL is a chemical compound with a unique structure that includes both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL typically involves the reaction of 1-amino-2-methylpropan-2-ol with a suitable cyclohexanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-YL)-3-methylcyclohexan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-9-5-4-6-11(13,7-9)10(2,3)8-12/h9,13H,4-8,12H2,1-3H3

InChI Key

KQKZOEGEVZJGGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(C)(C)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.